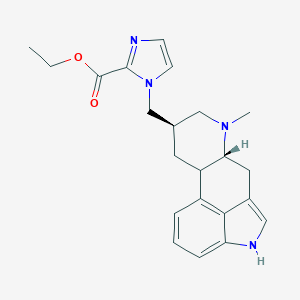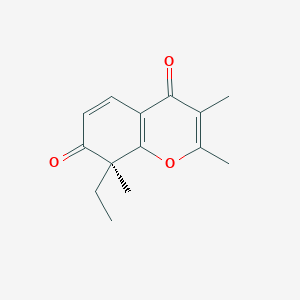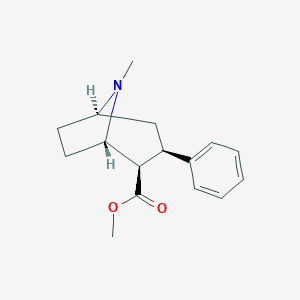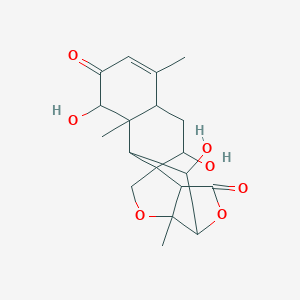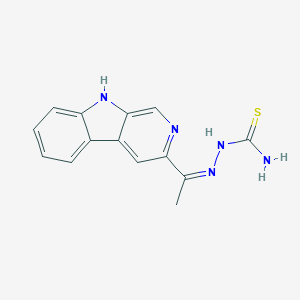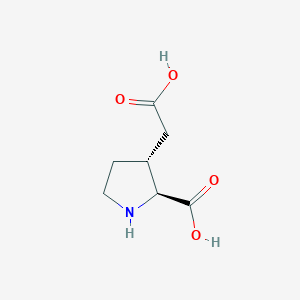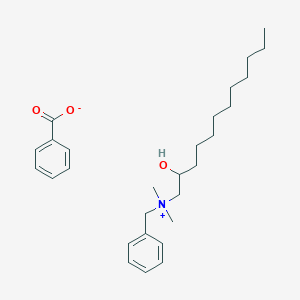
Benzyl-(2-hydroxydodecyl)-dimethylazanium;benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-(2-hydroxydodecyl)-dimethylazanium; benzoate, commonly known as Benzalkonium chloride, is a quaternary ammonium compound that has been widely used in the pharmaceutical, cosmetic, and food industries as a preservative, disinfectant, and antiseptic. It is a cationic surfactant that exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
Wissenschaftliche Forschungsanwendungen
Benzalkonium chloride has been extensively studied for its antimicrobial properties and has been used in various scientific research applications, including:
1. Disinfectants: Benzalkonium chloride is commonly used as a disinfectant in hospitals, laboratories, and other healthcare settings to reduce the risk of infection.
2. Antiseptics: Benzalkonium chloride is used in antiseptic products such as hand sanitizers, wound cleansers, and mouthwashes.
3. Preservatives: Benzalkonium chloride is used as a preservative in pharmaceuticals, cosmetics, and personal care products to prevent microbial growth and spoilage.
Wirkmechanismus
Studies: Further studies are needed to fully understand the mechanism of action of Benzalkonium chloride and its effects on microorganisms.
3. Environmental impact: Researchers are investigating the potential environmental impact of Benzalkonium chloride, particularly its effects on aquatic ecosystems.
Conclusion:
Benzalkonium chloride is a widely used quaternary ammonium compound that has been extensively studied for its antimicrobial properties. It is used in various scientific research applications, including disinfectants, antiseptics, and preservatives. Benzalkonium chloride works by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It has several advantages and limitations for lab experiments and several future directions for research.
Vorteile Und Einschränkungen Für Laborexperimente
Benzalkonium chloride has several advantages and limitations for lab experiments, including:
1. Advantages: Benzalkonium chloride is a cost-effective and readily available antimicrobial agent that can be used in a wide range of applications.
2. Limitations: Benzalkonium chloride can interfere with some lab experiments, particularly those involving cell cultures, due to its cytotoxic effects.
Zukünftige Richtungen
Several future directions for research on Benzalkonium chloride include:
1. Development of new formulations: Researchers are exploring new formulations of Benzalkonium chloride that are more effective and less toxic.
2.
Synthesemethoden
Benzalkonium chloride can be synthesized by the reaction of benzyl chloride with dodecylamine, followed by quaternization with dimethyl sulfate. The reaction yields a mixture of alkyl chain lengths, with the most common being C12, C14, and C16. The final product is a white or yellowish powder that is soluble in water and alcohol.
Eigenschaften
CAS-Nummer |
113694-52-3 |
|---|---|
Molekularformel |
C17H23NO7S |
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
benzyl-(2-hydroxydodecyl)-dimethylazanium;benzoate |
InChI |
InChI=1S/C21H38NO.C7H6O2/c1-4-5-6-7-8-9-10-14-17-21(23)19-22(2,3)18-20-15-12-11-13-16-20;8-7(9)6-4-2-1-3-5-6/h11-13,15-16,21,23H,4-10,14,17-19H2,1-3H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI-Schlüssel |
ZAUATMGOLMYDNR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCC(C[N+](C)(C)CC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCC(C[N+](C)(C)CC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)[O-] |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)
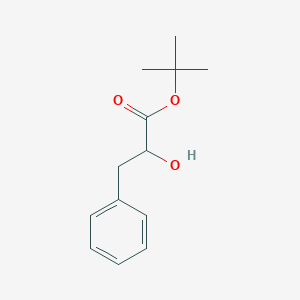
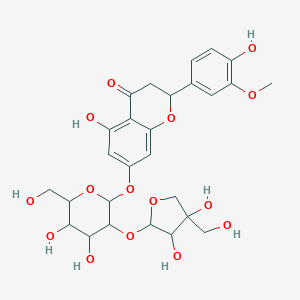
![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
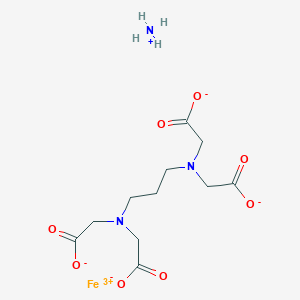
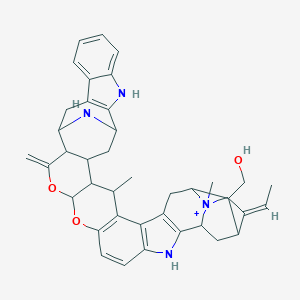
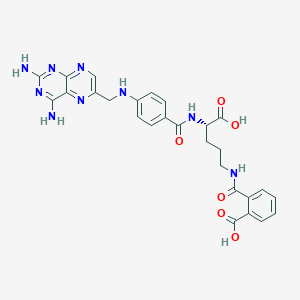
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
